molecular formula C7H7ClN2O4S B6270723 2-chloro-5-methyl-3-nitrobenzene-1-sulfonamide CAS No. 872277-66-2

2-chloro-5-methyl-3-nitrobenzene-1-sulfonamide

Cat. No.: B6270723
CAS No.: 872277-66-2
M. Wt: 250.7
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Description

2-chloro-5-methyl-3-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C7H7ClN2O4S It is a derivative of benzene, featuring a chloro, methyl, nitro, and sulfonamide group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methyl-3-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of 2-chloro-5-methylbenzene to introduce the nitro group. This is followed by sulfonation to add the sulfonamide group. The reaction conditions often involve the use of concentrated sulfuric acid and fuming nitric acid for nitration, and chlorosulfonic acid for sulfonation .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-methyl-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 2-chloro-5-methyl-3-aminobenzene-1-sulfonamide.

    Oxidation: Formation of 2-chloro-5-carboxy-3-nitrobenzene-1-sulfonamide.

Scientific Research Applications

2-chloro-5-methyl-3-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-methyl-3-nitrobenzene-1-sulfonamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-nitrobenzene-1-sulfonamide
  • 2-chloro-3-nitrobenzene-1-sulfonamide
  • 5-methyl-3-nitrobenzene-1-sulfonamide

Uniqueness

2-chloro-5-methyl-3-nitrobenzene-1-sulfonamide is unique due to the presence of both a chloro and a methyl group on the benzene ring, which can influence its reactivity and interactions compared to similar compounds. The combination of these functional groups provides distinct chemical and biological properties, making it valuable for specific applications .

Properties

CAS No.

872277-66-2

Molecular Formula

C7H7ClN2O4S

Molecular Weight

250.7

Purity

95

Origin of Product

United States

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